3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine
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Overview
Description
3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings. It has garnered significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and enzyme inhibitory properties .
Preparation Methods
The synthesis of 3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
Cyclization: This compound can undergo cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold .
Scientific Research Applications
3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits enzyme inhibitory activity, making it a valuable tool for studying enzyme functions and pathways.
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its antiviral activity may be attributed to its ability to interfere with viral replication processes .
Comparison with Similar Compounds
3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also features a fused pyrazole and pyrimidine ring system and exhibits similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrazolo[1,5-a]pyrimidine scaffold, known for its enzyme inhibitory properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogs .
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
3-methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine |
InChI |
InChI=1S/C7H12N4/c1-5-2-10-11-4-6(8)3-9-7(5)11/h3,5,10H,2,4,8H2,1H3 |
InChI Key |
AUPHOONMXYTHBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNN2C1=NC=C(C2)N |
Origin of Product |
United States |
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